

# Fura Red AM: Application Notes and Protocols for Ratiometric Calcium Imaging

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## Compound of Interest

Compound Name: Fura Red AM

Cat. No.: B15139589

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## Introduction

**Fura Red AM** is a fluorescent, ratiometric calcium indicator used for the quantitative measurement of intracellular calcium concentrations ( $[Ca^{2+}]_i$ ). As a cell-permeant acetoxymethyl (AM) ester, it readily crosses the plasma membrane of living cells. Once inside, cytosolic esterases cleave the AM group, trapping the active Fura Red molecule within the cell. Fura Red is a dual-excitation and dual-emission indicator, though it is most commonly used in a ratiometric mode with a second fluorescent indicator or by measuring emission at two different wavelengths after excitation at a single wavelength. Upon binding to  $Ca^{2+}$ , Fura Red exhibits a shift in its fluorescence properties, allowing for the calculation of  $[Ca^{2+}]_i$  based on the ratio of fluorescence intensities at two different wavelengths. This ratiometric approach provides a robust and reliable method for quantifying calcium dynamics, as it minimizes issues such as uneven dye loading, photobleaching, and variations in cell thickness.

## Principle of Ratiometric Imaging with Fura Red

Ratiometric imaging with Fura Red relies on the change in its fluorescence emission upon binding to calcium. When excited, the fluorescence intensity of Fura Red decreases as the concentration of intracellular calcium increases.<sup>[1]</sup> By capturing the fluorescence emission at two different wavelengths, a ratio can be calculated that directly correlates with the intracellular calcium concentration. This method of analysis corrects for artifactual changes in fluorescence, making it a preferred technique for monitoring calcium flux.<sup>[2]</sup>

A common approach involves co-loading cells with **Fura Red AM** and a green fluorescent calcium indicator like Fluo-3 AM or Calcium Green-1 AM.[3] In this setup, as intracellular calcium rises, the fluorescence of the green indicator increases while the fluorescence of Fura Red decreases. The ratio of the two emissions provides a sensitive measure of the calcium concentration. Alternatively, Fura Red can be used alone, and the ratio of its emission intensities at two different wavelengths upon a single excitation can be measured.[2]

## Quantitative Data Summary

The following tables summarize the key quantitative data for **Fura Red AM**, including its spectral properties and recommended concentrations for cell loading.

Property	Value	Reference
Excitation Wavelength (Ca <sup>2+</sup> -free)	~471 nm	[4]
Excitation Wavelength (Ca <sup>2+</sup> -bound)	~435 nm	[5]
Emission Wavelength (Ca <sup>2+</sup> -free)	~652 nm	[4]
Emission Wavelength (Ca <sup>2+</sup> -bound)	~639 nm	[5]
Common Excitation Lasers	406 nm (Violet), 488 nm (Blue), 532 nm (Green)	[2][4]

Parameter	Recommended Value	Reference
Fura Red AM Concentration	1 - 10 µM (Optimal: 1 µM for human T cells)	[2]
Pluronic F-127 Concentration	0.01% - 0.04%	[4][6]
Incubation Time	30 minutes	[2][4]
Incubation Temperature	37°C	[2][4]

## Experimental Protocols

### I. Preparation of Fura Red AM Stock Solution

- **Reconstitution:** Prepare a stock solution of **Fura Red AM** in high-quality, anhydrous dimethyl sulfoxide (DMSO). For example, to prepare a 1 mM stock solution from 50 µg of **Fura Red AM** (MW: ~1089 g/mol ), add 45.9 µL of DMSO.
- **Storage:** Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

### II. Cell Loading Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Reagents and Buffers:

- **Fura Red AM** stock solution (e.g., 1 mM in DMSO)
- Pluronic® F-127 (e.g., 10% stock solution in DMSO)
- Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer, with Ca<sup>2+</sup> and Mg<sup>2+</sup>, buffered with HEPES.
- Probenecid (optional, to prevent dye leakage)

Procedure:

- **Cell Preparation:** Culture cells to the desired confluence on coverslips or in a multi-well plate suitable for fluorescence imaging.
- **Loading Solution Preparation:**
  - For a final **Fura Red AM** concentration of 5 µM, dilute the 1 mM stock solution 1:200 in the physiological buffer.
  - Add Pluronic® F-127 to the loading solution to a final concentration of 0.02% - 0.04% to aid in dye solubilization.[7]

- (Optional) If using cells known to actively extrude the dye, add probenecid to the loading solution at a final concentration of 1-2.5 mM.[\[7\]](#)
- Vortex the loading solution thoroughly.
- Cell Loading:
  - Remove the culture medium from the cells.
  - Wash the cells once with the physiological buffer.
  - Add the **Fura Red AM** loading solution to the cells and incubate for 30 minutes at 37°C in the dark.[\[2\]](#)[\[4\]](#)
- Washing:
  - Remove the loading solution.
  - Wash the cells two to three times with the physiological buffer to remove any extracellular dye.
- De-esterification: Incubate the cells for an additional 30 minutes at room temperature in the physiological buffer to allow for complete de-esterification of the **Fura Red AM** by intracellular esterases.
- Imaging: The cells are now ready for ratiometric calcium imaging.

## Ratiometric Imaging and Data Acquisition

The specific settings for image acquisition will depend on the imaging system (e.g., fluorescence microscope, confocal microscope, or flow cytometer) and the experimental setup (Fura Red alone or with a second indicator).

Example using a flow cytometer for ratiometric analysis of Fura Red alone:[\[2\]](#)

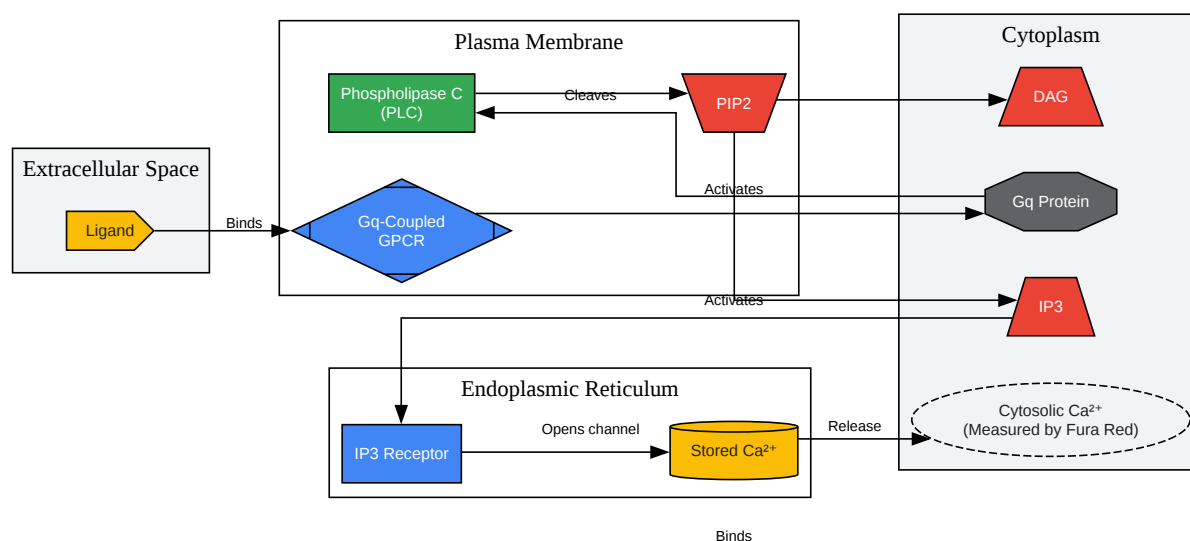
- Excitation:
  - Violet laser (406 nm)

- Green laser (532 nm)
- Emission Detection:
  - Increased emission monitored off the Violet laser (e.g., 660/20 BP filter).
  - Decreased emission monitored off the Green laser (e.g., 710/50 BP filter).
- Data Analysis: The ratiometric 'Fura Red Ratio' is calculated as the ratio of the emission intensity from the violet laser excitation to the emission intensity from the green laser excitation (e.g., 406 nm emission / 532 nm emission).[2]

## Signaling Pathway and Experimental Workflow Diagrams

### Gq-Coupled GPCR Signaling Pathway

The following diagram illustrates a common signaling pathway that results in intracellular calcium release and can be monitored using Fura Red. The activation of a Gq-coupled G protein-coupled receptor (GPCR) by a ligand leads to the activation of Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored  $\text{Ca}^{2+}$  into the cytoplasm.[8]

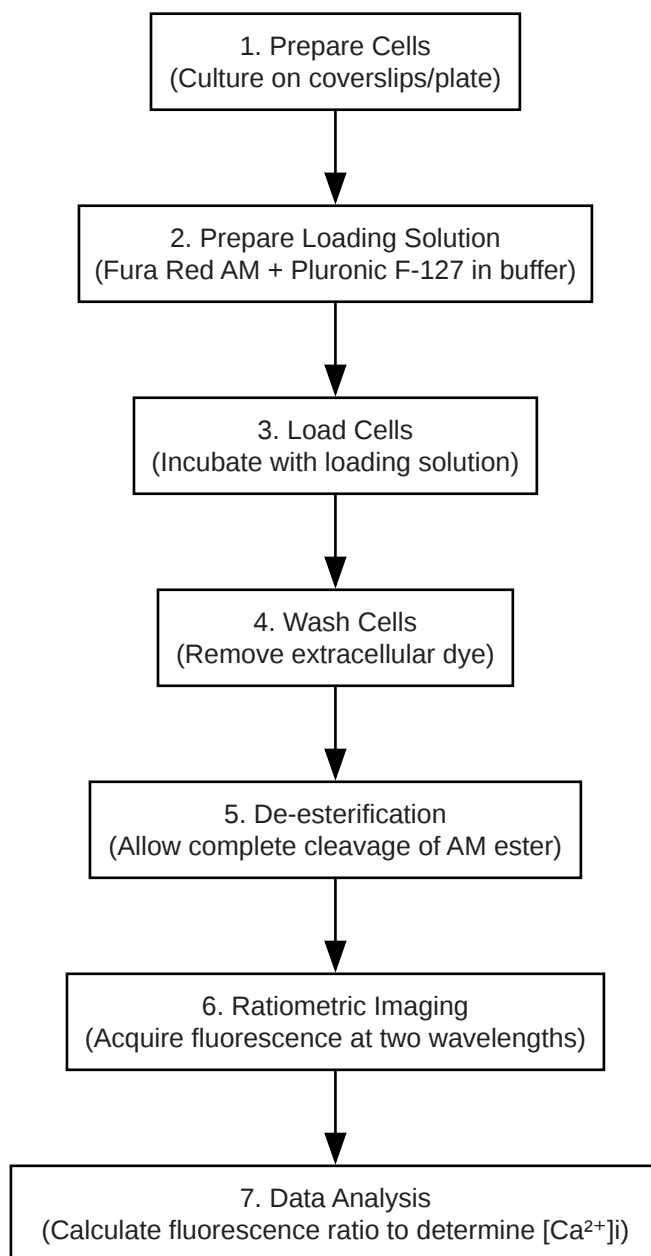


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Caption: Gq-coupled GPCR signaling cascade leading to intracellular calcium release.

## Fura Red AM Ratiometric Imaging Workflow

The following diagram outlines the key steps in a typical **Fura Red AM** ratiometric imaging experiment.



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